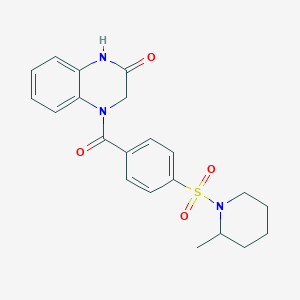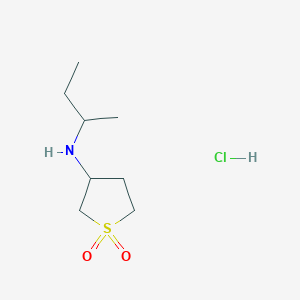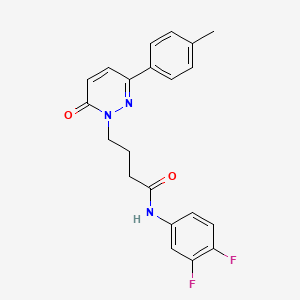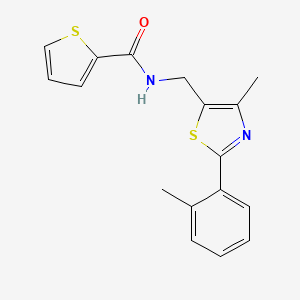
4-(4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 4-(4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic derivative that is likely to possess a sulfonyl group attached to a quinoxaline core. While the specific compound is not directly mentioned in the provided papers, the general class of compounds and the methods of synthesis are relevant to understanding its properties and potential synthesis routes.
Synthesis Analysis
The synthesis of heterocyclic derivatives such as the one could potentially be achieved through methods similar to those described in the provided papers. For instance, a visible-light-promoted reaction of N-alkyl-N-methacryloyl benzamides with sulfonyl chlorides catalyzed by fac-Ir(ppy)3 at room temperature has been shown to produce 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones in good to excellent yields . Additionally, an electrochemical radical cascade cyclization of styrenyl amides with sulfonylhydrazines has been used to synthesize sulfonated 4H-3,1-benzoxazines . These methods suggest that a similar approach could be adapted for the synthesis of the compound , possibly involving a radical cyclization and sulfonylation reaction under light-promotion or electrochemical conditions.
Molecular Structure Analysis
The molecular structure of the compound would likely feature a quinoxaline core, which is a bicyclic system consisting of a benzene ring fused to a pyrazine ring. The sulfonyl group attached to the 2-methylpiperidin moiety would introduce both steric and electronic effects, potentially influencing the reactivity and physical properties of the molecule. The presence of a benzoyl group suggests additional aromatic character, which could affect the compound's stability and interaction with other molecules.
Chemical Reactions Analysis
The chemical reactivity of the compound would be influenced by the functional groups present. The sulfonyl group is known to be a good leaving group in substitution reactions, and the amide group could participate in various chemical transformations, including hydrolysis and nucleophilic acyl substitution. The quinoxaline core itself may undergo electrophilic substitution reactions at the benzene ring or nucleophilic attacks at the pyrazine ring. The reduction of similar compounds has been shown to yield hydroxy derivatives, as in the case of the reduction of 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones to 3-hydroxy-4-(sulfonylmethyl)-3,4-dihydroisoquinolin-1(2H)-one derivatives .
Physical and Chemical Properties Analysis
The physical properties of the compound would be influenced by its molecular structure. The presence of a sulfonyl group could increase its polarity, potentially affecting its solubility in various solvents. The compound's melting and boiling points would be determined by its molecular weight and the strength of intermolecular forces, such as hydrogen bonding, which could be present due to the amide group. The chemical properties, such as acidity or basicity, would be influenced by the pKa of the sulfonyl group and the basicity of the piperidine nitrogen.
Case Studies
While no specific case studies are provided in the papers, the general methods and reactions described could serve as a foundation for the synthesis and analysis of the compound . The papers demonstrate the utility of heterocyclic compounds with sulfonyl groups in various chemical reactions and their potential applications in the development of new materials or pharmaceuticals .
科学的研究の応用
Synthesis and Anticancer Evaluation of Derivatives
Research involving the synthesis of 1,4‐Naphthoquinone derivatives, including those with phenylaminosulfanyl moieties, indicates a methodological approach towards creating compounds with potent cytotoxic activities against various human cancer cell lines such as A549, HeLa, and MCF‐7. The evaluation of synthesized compounds for their anticancer properties suggests a potential research application in the development of novel cancer therapeutics (Ravichandiran et al., 2019).
Heterocyclic Compounds Synthesis
The creation of 4-Hydroxyquinolones-2 derivatives through specific cyclization processes demonstrates the versatility of sulfonyl-containing compounds in organic chemistry, particularly in the synthesis of heterocyclic compounds with potential pharmacological applications (Ukrainets et al., 2014).
Tuning of Aggregation Enhanced Emission
The study on 1,8-Naphthalimide derivatives showcases the manipulation of electronic and structural properties to enhance emission in solid states, suggesting applications in materials science for developing new optical materials with customized emission properties (Srivastava et al., 2016).
Antiallergic Activity of Quinoline Derivatives
The modification of quinoline-2-carboxylic acid derivatives to enhance their antiallergic activity provides a clear example of how structural modifications can lead to significant therapeutic applications, potentially guiding research into antiallergic drugs (Erickson et al., 1978).
特性
IUPAC Name |
4-[4-(2-methylpiperidin-1-yl)sulfonylbenzoyl]-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c1-15-6-4-5-13-24(15)29(27,28)17-11-9-16(10-12-17)21(26)23-14-20(25)22-18-7-2-3-8-19(18)23/h2-3,7-12,15H,4-6,13-14H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPCOQEYSRFAWRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CC(=O)NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B2524934.png)
![Ethyl 4-(4-chlorophenyl)-2-[[2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate](/img/structure/B2524935.png)
![8-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2524936.png)




![2-[Methyl(pyrimidin-2-yl)amino]acetic acid](/img/structure/B2524943.png)
![3-(1,3-Benzodioxol-5-yl)-6-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2524944.png)


![2-Methoxy-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide](/img/structure/B2524948.png)
![N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pyridine-3-sulfonamide](/img/structure/B2524953.png)